molecular formula C16H18N2O3 B2791360 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide CAS No. 497060-72-7

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide

Cat. No.: B2791360
CAS No.: 497060-72-7
M. Wt: 286.331
InChI Key: KMFCWQQMQYZSAY-UHFFFAOYSA-N
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Description

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide is a complex organic compound with the molecular formula C16H18N2O3. This compound is known for its unique structure, which includes a benzamide group linked to a cyclohexylidene moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene with benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide apart from these similar compounds is its specific structure and functional groups, which confer unique reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)7-13(19)11(14(20)8-16)9-18-12-6-4-3-5-10(12)15(17)21/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDLYEJGNKSVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2C(=O)N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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